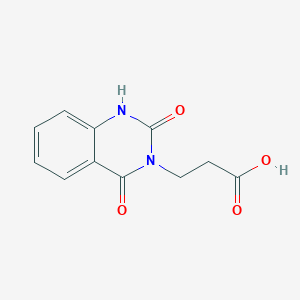

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid (DDP) is a unique and powerful molecule that has been studied for its potential applications in scientific research. DDP has been found to have a wide range of biochemical and physiological effects, including those related to cell growth and metabolism. This article will provide an overview of the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DDP.

Scientific Research Applications

Anticonvulsant Activity

A key application of derivatives of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid lies in the realm of anticonvulsant activity. Research by El Kayal et al. (2019) explored the synthesis of new derivatives of this compound and conducted in vivo and in silico studies to assess their anticonvulsant potential. The study developed a novel synthesis method for the key intermediate and identified a lead compound showing promising results in experimental convulsive syndrome rates in mice (El Kayal et al., 2019).

Antimicrobial Drug Development

Another significant application of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid derivatives is in the development of antimicrobial drugs. Zubkov et al. (2016) discussed the molecular similarity of 3-Quinolin-4-one propanoic acids with fluoroquinolone antibiotics. The study emphasized the importance of these derivatives in creating new antimicrobial drugs and provided insights into the analytical methods necessary for quality control of these active pharmaceutical ingredients (Zubkov et al., 2016).

Mechanism of Action

Target of Action

The primary targets of the compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play a crucial role in the anticonvulsant activity of the compound .

Mode of Action

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . This interaction with its targets leads to changes in the functioning of these proteins, contributing to its anticonvulsant activity .

Biochemical Pathways

The compound 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid affects the GABAergic pathway and the carbonic anhydrase pathway . The modulation of these pathways leads to downstream effects that contribute to the compound’s anticonvulsant activity .

Result of Action

The molecular and cellular effects of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid’s action result in its anticonvulsant activity . This is observed in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice .

properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWWAVVLXMHYLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)

![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)

![3-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2717208.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2717216.png)

![Ethyl 3-(4-methylphenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2717217.png)

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)